molecular formula C15H15NO2 B5717436 2-methoxy-N-(4-methylphenyl)benzamide CAS No. 27202-62-6

2-methoxy-N-(4-methylphenyl)benzamide

Cat. No.: B5717436
CAS No.: 27202-62-6
M. Wt: 241.28 g/mol
InChI Key: ZJUKUMNDELIRBT-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative characterized by the presence of a methoxy group at the 2-position and a methylphenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methylphenyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 2-hydroxy-N-(4-methylphenyl)benzamide, 2-methoxy-N-(4-methylphenyl)benzylamine, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methoxy-N-(4-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(2-methylphenyl)benzamide
  • 4-Methoxy-N-(3-methylphenyl)benzamide
  • 4-Ethoxy-N-(4-methylphenyl)benzamide
  • 4-Methoxy-N-(2-pyridinylmethyl)benzamide

Uniqueness

2-Methoxy-N-(4-methylphenyl)benzamide is unique due to the specific positioning of the methoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-methoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKUMNDELIRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27202-62-6
Record name 27202-62-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-MMB was discovered to shorten ventricular action potential duration (APD) in a zebrafish model of Long QT Syndrome type 2 (LQTS type 2). [, , ] This suggests a potential therapeutic role for 2-MMB in treating LQTS by addressing the underlying physiological problem of prolonged repolarization time. [, ]

A: 2-MMB was identified through a high-throughput chemical screen using zebrafish embryos with a mutation in the KCNH2 gene, which causes LQTS type 2. [] The screen aimed to identify compounds that could rescue the characteristic 2:1 atrioventricular block observed in this model. []

A: No, research indicates that 2-MMB does not directly rectify the underlying ion channel trafficking defect caused by the zebrafish LQTS type 2 mutation. [] Its APD-shortening effect appears to stem from a different mechanism.

A: Yes, a structure-activity relationship (SAR) study was conducted with 50 substituted benzamide derivatives using the zebrafish LQTS type 2 model. [] This research revealed a spectrum of biological activities, with some analogs exhibiting greater potency than 2-MMB and others showing no activity at all. []

A: The identification of 2-MMB and flurandrenolide as suppressors of LQTS in a zebrafish model highlights the potential of using nonbiased functional screens to discover novel compounds with therapeutic potential for human diseases. []

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